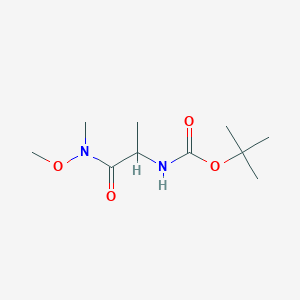

Boc-Ala-NMe(OMe)

Descripción

The exact mass of the compound (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Ala-NMe(OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ala-NMe(OMe) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIGBOSLQHOBT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ala-NMe(OMe): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine-N'-methoxy-N'-methylamide, commonly referred to as Boc-Ala-NMe(OMe). This compound is a vital building block in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Identification

Boc-Ala-NMe(OMe) is an N-protected amino acid derivative. The alpha-amino group of L-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a Weinreb amide, specifically an N-methoxy-N-methylamide. This unique structure makes it a stable and versatile intermediate for the synthesis of complex molecules.

Chemical Structure:

Synonyms:

-

(S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide

-

Boc-L-Ala-N(OCH3)CH3

-

N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide

-

Boc-L-Alanine Weinreb amide

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of Boc-Ala-NMe(OMe) is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 148-153 °C | [3] |

| Solubility | Soluble in methanol. | [3] |

| Storage Temperature | 0-8 °C, Keep in a dark, dry place. | |

| CAS Number | 87694-49-3 | [1][2] |

Spectroscopic Data:

For the starting material, N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH):

-

¹H NMR (CDCl₃, 600 MHz) δ (ppm): 9.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H).[4]

For a related dipeptide, Boc-L-N-methyl-Ala-L-Ala-OMe, which shares key functional groups:

-

¹³C NMR (CDCl₃, 75 MHz, rotamers) δ (ppm): 173.2, 172.8, 171.8, 171.3 (rotameric C=O), 155.0 (C=O Boc), 79.4 (C(CH₃)₃), 54.9 and 53.1 (CH₃NCH), 52.6 and 52.3 (rotameric OCH₃), 46.6 and 46.1 (rotameric NHCH), 31.8 and 29.3 (rotameric CH₃NCH), 28.4 (C(CH₃)₃), 19.2 and 19.0 (rotameric NHCHCH₃), 15.4 and 14.8 (rotameric CH₃NCHCH₃).

-

FT-IR (cm⁻¹, ATR): 3417, 3314 (NH), 1742 (ester), 1705, 1690 (Amide I), 1645 (N-CH₃) 1558 (amide II).

Synthesis and Experimental Protocols

The synthesis of Boc-Ala-NMe(OMe) is typically a two-step process starting from L-alanine. The first step involves the protection of the amino group with a Boc group, followed by the coupling of the resulting Boc-L-alanine with N,O-dimethylhydroxylamine to form the Weinreb amide.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Suspend L-alanine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) in a reaction flask.

-

Cool the suspension in an ice bath and add sodium hydroxide (1.5-2.0 eq) portion-wise with stirring until the alanine is fully dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The pH should be maintained between 9-10 during the reaction.

-

After the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane to remove unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Ala-OH as a white solid.

Step 2: Synthesis of Boc-Ala-NMe(OMe)

This step involves the coupling of Boc-L-Ala-OH with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Various coupling reagents can be employed for this transformation.

Experimental Protocol (Representative Method using HATU):

-

Dissolve Boc-L-Ala-OH (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq), dropwise to the mixture.

-

In a separate flask, dissolve the coupling reagent, for example, HATU (1.1 eq), in the same anhydrous solvent.

-

Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Boc-Ala-NMe(OMe) as a white solid.

Applications in Research and Development

Boc-Ala-NMe(OMe) is a highly valuable reagent in organic synthesis due to the unique reactivity of the Weinreb amide.

Peptide Synthesis

As a protected amino acid derivative, Boc-Ala-NMe(OMe) can be used as a building block in the synthesis of peptides. The Weinreb amide functionality can be selectively reduced to the corresponding aldehyde, which is a key intermediate for the synthesis of peptide aldehydes, known for their potent biological activities, including as enzyme inhibitors.

Synthesis of Chiral Ketones

The primary utility of Weinreb amides lies in their reaction with organometallic reagents (e.g., Grignard reagents or organolithiums) to produce ketones. The reaction proceeds via a stable tetrahedral intermediate that prevents over-addition of the nucleophile, which is a common problem when using other carboxylic acid derivatives like esters or acid chlorides. This allows for the clean and high-yield synthesis of chiral ketones from Boc-Ala-NMe(OMe).

Drug Discovery and Development

The ability to synthesize chiral aldehydes and ketones with high stereochemical purity makes Boc-Ala-NMe(OMe) a valuable tool in drug discovery. These functional groups are present in a wide range of biologically active molecules and serve as key handles for further chemical modifications in the development of new therapeutic agents.

Conclusion

Boc-Ala-NMe(OMe) is a versatile and important building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an excellent choice for the synthesis of complex chiral molecules, particularly in the areas of peptide synthesis and medicinal chemistry. The experimental protocols provided in this guide, along with the tabulated physicochemical and spectroscopic data, are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, commonly referred to as Boc-L-alanine Weinreb amide, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the naturally occurring amino acid L-alanine, it provides a stable and versatile platform for the stereoselective synthesis of complex molecules. The presence of the N-methoxy-N-methylamide, or Weinreb amide, functionality allows for controlled carbon-carbon bond formation, enabling the synthesis of chiral aldehydes and ketones without the common problem of over-addition seen with other organometallic reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality and allows for its selective deprotection under mild acidic conditions, making it an invaluable tool in peptide synthesis and the development of pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and data presented for clarity and ease of use.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide is provided in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | N/A |

| Molecular Weight | 232.28 g/mol | N/A |

| Appearance | White to off-white solid or colorless oil | Commercial Suppliers |

| Purity | Typically ≥98% | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |

Synthesis

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide is typically achieved by the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine. Various coupling agents can be employed to facilitate this amide bond formation. Below are detailed protocols for common synthetic routes.

Experimental Protocol 1: Synthesis using N,N'-Carbonyldiimidazole (CDI)

This method utilizes the activation of the carboxylic acid group of N-Boc-L-alanine with CDI, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

N-Boc-L-alanine

-

N,N'-Carbonyldiimidazole (CDI)

-

N,O-dimethylhydroxylamine hydrochloride

-

N-methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (or 5% citric acid solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add CDI (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to an hour, monitoring the activation by TLC.

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and neutralize with NMM (1.1 equivalents) at 0 °C.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated N-Boc-L-alanine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-4 hours, monitor by TLC).

-

Remove the THF by rotary evaporation.

-

Dilute the residue with ethyl acetate and wash sequentially with 1M HCl or 5% citric acid solution (2 x), saturated sodium bicarbonate solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide.

Experimental Workflow: Synthesis via CDI Coupling

The Weinreb Amide: A Comprehensive Technical Guide for Synthetic Chemists

For researchers, scientists, and drug development professionals, the Weinreb amide stands as a cornerstone of modern organic synthesis. Its unique reactivity and stability have established it as an indispensable tool for the controlled formation of ketones and aldehydes, critical functionalities in a vast array of pharmaceuticals and natural products. This in-depth technical guide provides a thorough examination of the Weinreb amide functional group, from its fundamental principles to detailed experimental protocols and applications.

The Core Principle: Overcoming Overaddition

The primary advantage of the Weinreb-Nahm ketone synthesis lies in its ability to prevent the common problem of over-addition of organometallic reagents to acyl compounds.[1][2] In reactions involving more traditional acylating agents like esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.[3][4][5]

The Weinreb amide, an N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents).[2][6] This five-membered chelate is stable at low temperatures, preventing the collapse of the intermediate and subsequent over-addition.[2] The desired ketone or aldehyde is then liberated upon acidic workup.[5][6]

Synthesis of Weinreb Amides

The versatility of the Weinreb amide is further enhanced by the variety of methods available for its synthesis, starting from common carboxylic acid derivatives.

From Acid Chlorides

The original and a widely used method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[2][7]

Experimental Protocol: Synthesis of a Weinreb Amide from an Acid Chloride

-

Dissolve the acid chloride (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in chloroform (ethanol-free) at room temperature.

-

Cool the solution to 0 °C.

-

Add pyridine (2.2 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Remove the solvent in vacuo.

-

Dissolve the residue in a 1:1 mixture of diethyl ether and dichloromethane.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Weinreb amide.

-

Purify the product by silica gel chromatography or distillation.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is often preferred due to the ready availability of carboxylic acids. This transformation is typically achieved using a variety of coupling agents.[1][2]

Table 1: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Typical Conditions | Yield Range | Reference |

| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂, Room Temperature | Good | [1] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | with HOBt, DCM or DMF, Room Temperature | 70-95% | [8] |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | with N-methylmorpholine, THF | High | [9] |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Alcohols, Acetonitrile | High | [9] |

| 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) | with DIPEA, CH₂Cl₂, Room Temperature | Good | [10][11] |

Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid using CPI-Cl

-

To an in situ generated solution of CPI-Cl in CH₂Cl₂, add the carboxylic acid (1.0 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol) and stir at room temperature.

-

Once the acid chloride formation is complete, add a solution of N,O-dimethylhydroxylamine (2.0 mmol) in CH₂Cl₂.

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent in vacuo.

-

Dilute the residue with ethyl acetate and wash successively with 5% citric acid, saturated Na₂CO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.[10]

From Esters

Weinreb amides can also be synthesized from esters, typically through the use of aluminum reagents.[2][7]

Experimental Protocol: Synthesis of a Weinreb Amide from an Ester using Trimethylaluminum

-

To a solution of the corresponding aniline (8 mmol) in dry 1,2-dichloroethane (20 mL) under an argon atmosphere, add a 2 M solution of trimethylaluminum (AlMe₃) in heptane (4.0 mL, 8 mmol) dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the ester (5 mmol) in one portion and reflux the mixture for 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 N HCl (20 mL), followed by water (80 mL).

-

Filter the resulting mixture and wash the filter cake with 70% EtOH and dry to obtain the product.[12]

Reactivity of Weinreb Amides: Synthesis of Ketones and Aldehydes

The synthetic utility of Weinreb amides stems from their controlled reactivity with a range of nucleophiles and reducing agents.

Ketone Synthesis

The reaction of a Weinreb amide with one equivalent of a Grignard reagent or an organolithium reagent affords a ketone in high yield.[5][13]

Experimental Protocol: Weinreb Ketone Synthesis using a Grignard Reagent

-

Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₃CN, toluene) under an inert atmosphere.

-

Cool the solution to the desired temperature (typically 0 °C to room temperature).

-

Add the Grignard reagent (1.0-1.2 equiv) dropwise.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the ketone by column chromatography.[14]

Table 2: Examples of Weinreb Ketone Synthesis with Grignard Reagents

| Weinreb Amide | Grignard Reagent | Solvent | Yield | Reference |

| N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | Toluene | High | [14] |

| Probenecid derived Weinreb amide | Arylmagnesium bromide | Not specified | 65% | [14] |

| Ataluren derived Weinreb amide | Arylmagnesium bromide | Not specified | 70% | [14] |

| Adapalene derived Weinreb amide | Heterocyclic magnesium bromide | Not specified | 82% | [14] |

Aldehyde Synthesis

Reduction of a Weinreb amide with a mild hydride reducing agent, such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), yields the corresponding aldehyde.[2][15]

Experimental Protocol: Aldehyde Synthesis from a Weinreb Amide using LAH

-

Suspend the Weinreb amide resin in THF at 0 °C.

-

Add lithium aluminum hydride (LAH) and stir for 30 minutes.

-

The aldehyde is generated upon workup.[15] A simple filtration workup is often sufficient for solid-phase synthesis.[15]

Note on Reductions: The use of Schwartz's reagent (Cp₂Zr(H)Cl) has also been reported for the high-yield conversion of Weinreb amides to aldehydes under mild conditions with excellent chemoselectivity.[4]

Spectroscopic Characterization

The structure of Weinreb amides can be confirmed using standard spectroscopic techniques.

Table 3: Typical Spectroscopic Data for Weinreb Amides

| Technique | Key Features |

| ¹H NMR | Signals for the N-methoxy (δ ~3.7 ppm) and N-methyl (δ ~3.2 ppm) protons are characteristic.[3][16] |

| ¹³C NMR | The carbonyl carbon typically appears around δ 166-172 ppm. Signals for the N-methoxy and N-methyl carbons are also observed.[3][16][17] |

| IR | A strong carbonyl (C=O) stretching absorption is observed in the range of 1650-1680 cm⁻¹.[3][16] |

Logical and Experimental Workflows

General Synthetic Pathway to Ketones and Aldehydes

The following diagram illustrates the central role of the Weinreb amide in the synthesis of ketones and aldehydes from various carboxylic acid derivatives.

Caption: General workflow for the synthesis of ketones and aldehydes via a Weinreb amide intermediate.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The stability of the tetrahedral intermediate is key to the success of this reaction.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis highlighting the stable chelated intermediate.

Applications in Drug Development and Natural Product Synthesis

The reliability and functional group tolerance of the Weinreb amide chemistry have made it a widely adopted strategy in the synthesis of complex molecules.[2] It has been instrumental in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[2] In the realm of drug discovery, the ability to construct intricate ketones and aldehydes with high precision is invaluable for the synthesis of novel pharmacophores and the optimization of lead compounds.[14] Furthermore, Weinreb amides have found applications in peptide chemistry, serving as precursors for peptide thioesters in native chemical ligation.

Conclusion

The Weinreb amide has proven to be a robust and versatile functional group in the synthetic chemist's arsenal. Its unique ability to control the reactivity of organometallic reagents through the formation of a stable chelated intermediate provides a reliable and high-yielding pathway to ketones and aldehydes. The diverse methods for its preparation from readily available starting materials further enhance its utility. For researchers in drug development and natural product synthesis, a thorough understanding of the principles and protocols associated with the Weinreb amide is essential for the efficient construction of complex molecular architectures.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 6. grokipedia.com [grokipedia.com]

- 7. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

Technical Guide: Boc-Ala-NMe(OMe) in Synthetic Chemistry

CAS Number: 87694-49-3 Synonyms: (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide, N-Boc-L-alanine-N'-methoxy-N'-methylamide, Boc-L-Ala-N(OCH3)CH3

This technical guide provides an in-depth overview of Boc-Ala-NMe(OMe), a versatile amino acid derivative widely utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant chemical processes.

Compound Data and Physical Properties

Boc-Ala-NMe(OMe) is a white to off-white solid, valued for its stability and utility as a building block in complex molecular synthesis.[] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of an alanine residue, which is further modified at the C-terminus as an N-methoxy-N-methylamide, also known as a Weinreb amide.

| Property | Value | Reference(s) |

| Molecular Formula | C10H20N2O4 | [][2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Appearance | White to off-white solid/powder/crystals | [][2][3] |

| Purity | ≥ 97% | [][3][4] |

| Melting Point | 148-153 °C | [5] |

| Optical Rotation | [α]24/D -26° to -31° (c=1 in methanol) | [4][5] |

| Storage Conditions | Room temperature, sealed in dry, dark place. For long-term storage, 4°C is recommended. Stock solutions: -80°C (6 months), -20°C (1 month). | [2][3][5] |

| Solubility | Soluble in methanol and ethanol (may require sonication). | [2][5] |

Applications in Synthesis

The primary application of Boc-Ala-NMe(OMe) is as a precursor in the synthesis of more complex molecules, leveraging the unique reactivity of the Weinreb amide.

-

Peptide Synthesis: It serves as a building block for the incorporation of an alanine residue into a peptide chain. The Weinreb amide functionality is particularly useful for the synthesis of peptide aldehydes.[5][6][7]

-

Drug Discovery and Design: Its structure is incorporated into the design of novel pharmaceuticals, particularly those targeting specific biological pathways.[][3]

-

Ketone and Aldehyde Synthesis: As a classic Weinreb amide, it can be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones, or reduced with hydride reagents (e.g., LiAlH4) to yield aldehydes, both without the common problem of over-addition.[7][8]

-

Bioconjugation: This compound can be used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[]

Based on a comprehensive review of scientific literature, there is no evidence to suggest that Boc-Ala-NMe(OMe) itself is directly involved in any specific biological signaling pathways. Its role is primarily that of a synthetic intermediate. The general classification of amino acid derivatives as potential "ergogenic supplements" is a broad statement and does not specifically apply to this compound based on available data.[2]

Experimental Protocols

The following are representative protocols for the use of Boc-Ala-NMe(OMe) in synthetic chemistry. These are generalized procedures and may require optimization for specific substrates and scales.

Solution-Phase Peptide Coupling

This protocol describes the coupling of Boc-Ala-NMe(OMe) to an amino acid ester in a solution phase.

Materials:

-

Boc-Ala-NMe(OMe)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling reagent (e.g., EDC·HCl, HBTU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Hydroxybenzotriazole (HOBt) (if using EDC)

Procedure:

-

Amine Free-Basing: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir for 10-15 minutes at room temperature to liberate the free amine.

-

Activation: In a separate flask, dissolve Boc-Ala-NMe(OMe) (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling: To the cooled activation mixture, add EDC·HCl (1.2 equivalents). Stir for 5 minutes, then add the free amine solution from step 1.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M citric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Solid-Phase Synthesis of a Peptide Aldehyde

This protocol outlines the synthesis of a dipeptide aldehyde on a solid support using a Weinreb amide linker strategy.

Materials:

-

Weinreb resin (e.g., N-Fmoc-N'-methoxy-N'-methyl-β-alaninyl-AM resin)

-

Boc-protected amino acid (e.g., Boc-Phe-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (20% piperidine in DMF)

-

Reducing agent (e.g., LiAlH4)

-

Anhydrous solvents (DMF, THF, DCM)

Procedure:

-

Resin Preparation: Swell the Weinreb resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling of First Amino Acid: Dissolve Boc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM and DMF.

-

Coupling of Boc-Ala-NMe(OMe): This step is illustrative of incorporating the Weinreb amide functionality at a different position. For synthesizing a peptide aldehyde from the resin-bound Weinreb amide, proceed to cleavage.

-

Cleavage and Reduction to Aldehyde: Suspend the peptide-resin in anhydrous THF and cool to 0 °C. Add LiAlH4 (2 equivalents per amide/urethane bond) and stir for 30-60 minutes.

-

Work-up: Quench the reaction by the dropwise addition of 5% aqueous KHSO4. Filter the resin and wash with DCM. The combined filtrates are washed with 5% KHSO4, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude peptide aldehyde can be purified by HPLC.

Visualizations

The following diagrams illustrate key workflows and reaction mechanisms relevant to the application of Boc-Ala-NMe(OMe).

Caption: General workflow for Boc solid-phase peptide synthesis.

Caption: Reaction pathways for Weinreb amides to form ketones or aldehydes.

References

- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Chemistry of N-Boc-L-alanine Weinreb Amide

Audience: Researchers, Scientists, and Drug Development Professionals

N-Boc-L-alanine Weinreb amide, formally known as (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, is a pivotal intermediate in modern organic synthesis. Its unique reactivity and stability make it an invaluable tool for the precise construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth exploration of its synthesis, properties, and core chemical transformations, supported by detailed experimental protocols and data.

The significance of the Weinreb amide, a class of N-methoxy-N-methylamides, lies in its ability to react with potent nucleophiles like organometallic reagents and hydrides to form ketones and aldehydes, respectively, without the common problem of over-addition.[1][2] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic workup.[3] The N-tert-butoxycarbonyl (Boc) protecting group on the alanine moiety offers robust protection under various conditions while allowing for easy deprotection, making it highly compatible with multi-step synthetic strategies, including peptide synthesis.[4][5][6]

Synthesis of N-Boc-L-alanine Weinreb Amide

The most common route to N-Boc-L-alanine Weinreb amide involves the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride. This transformation is facilitated by a wide array of peptide coupling reagents or after activation of the carboxylic acid.[2]

Common Synthetic Approaches:

-

Carbodiimide-based coupling: Reagents like Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[2]

-

Mixed Anhydride Method: Activation using chloroformates, such as isobutyl chloroformate, is an effective strategy.[7][8]

-

Carbonyldiimidazole (CDI): CDI serves as an efficient activating agent, forming an acylimidazolide intermediate that readily reacts with N,O-dimethylhydroxylamine.[7][9]

-

Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) provide high yields and are common in both solution and solid-phase synthesis.[2][10]

Below is a generalized workflow for the synthesis of N-protected amino Weinreb amides.

Caption: General workflow for synthesizing N-Boc-L-alanine Weinreb amide.

Experimental Protocol: Synthesis via CDI Activation

This protocol is adapted from a general procedure for synthesizing Nα-protected amino acid Weinreb amides using N,N'-carbonyldiimidazole (CDI).[7]

Materials:

-

N-Boc-L-alanine (1.0 mmol)

-

N,N'-Carbonyldiimidazole (CDI) (1.5 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 mmol)

-

N-Methylmorpholine (NMM) (1.5 mmol for CDI activation + 1.1 mmol for amine neutralization)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 mmol) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM (1.5 mmol) followed by CDI (1.5 mmol) to the stirred solution. Continue stirring at 0 °C for approximately 10-15 minutes to activate the carboxylic acid.[7]

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM and neutralize it with NMM (1.1 mmol) at 0 °C.

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by silica gel chromatography if necessary.

| Compound | Protecting Group | Coupling Reagent | Yield (%) | Reference |

| N-Fmoc-L-Ala-N(OCH₃)CH₃ | Fmoc | CDI | 85 | [7] |

| N-Cbz-L-Ala-N(OCH₃)CH₃ | Cbz | CDI | 86 | [7] |

| N-Boc-L-Phe-N(OCH₃)CH₃ | Boc | CDI | 90 | [7] |

Physicochemical and Spectroscopic Properties

N-Boc-L-alanine is a white to off-white crystalline powder with a melting point in the range of 79-83 °C.[11] The corresponding Weinreb amide is typically isolated as an oil or a low-melting solid.

| Property | Data | Reference |

| Appearance | White to off-white solid/oil | General knowledge |

| Molecular Formula | C₁₀H₂₀N₂O₄ | Calculated |

| Molecular Weight | 232.28 g/mol | Calculated |

| Optical Rotation [α]D (N-Boc-L-alanine) | -25.5 ± 1.0° (c=2 in acetic acid) | [12] |

Spectroscopic Data: The structural integrity of N-Boc-L-alanine Weinreb amide is confirmed through standard spectroscopic techniques.

| Technique | Characteristic Peaks / Shifts (δ in ppm) | Reference |

| ¹H NMR (CDCl₃) | ~1.3 (d, 3H, Ala-CH₃), 1.45 (s, 9H, Boc-CH₃), ~3.2 (s, 3H, N-CH₃), ~3.7 (s, 3H, O-CH₃), ~4.8 (m, 1H, Ala-αH), ~5.2 (d, 1H, NH) | [13] (Analogous data) |

| ¹³C NMR (CDCl₃) | ~18 (Ala-CH₃), 28.3 (Boc-C(CH₃)₃), ~32 (N-CH₃), ~49 (Ala-αC), ~61 (O-CH₃), 80.0 (Boc-C(CH₃)₃), 155.5 (Boc C=O), ~174 (Amide C=O) | [13] (Analogous data) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~1710 (Boc C=O stretch), ~1660 (Amide C=O stretch) | [14] (Analogous data) |

Core Reactions and Mechanisms

The utility of N-Boc-L-alanine Weinreb amide stems from its controlled reactions with reducing agents and organometallics.

Reduction to N-Boc-L-alaninal (Aldehyde)

The selective reduction of the Weinreb amide to an aldehyde is a cornerstone of its application.[2] Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) can be used.[8][9][15] The reaction proceeds via a stable five-membered cyclic chelate intermediate, which prevents the over-reduction typically seen with esters or acid chlorides.[3] This intermediate is stable at low temperatures and collapses to the aldehyde only upon aqueous workup.[3]

Caption: Mechanism of Weinreb amide reduction to an aldehyde.

Experimental Protocol: Reduction with LiAlH₄ This protocol is based on a general procedure for the reduction of N-protected α-amino morpholine amides, which is stated to be comparable to Weinreb amide reduction.[8]

Materials:

-

N-Boc-L-alanine Weinreb amide (3.0 mmol)

-

Lithium Aluminum Hydride (LiAlH₄) (3.75 mmol)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-Boc-L-alanine Weinreb amide (3.0 mmol) in anhydrous THF (30 mL) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the stirred solution in an ice bath (0 °C).

-

Carefully add LiAlH₄ (3.75 mmol, 1.25 equiv) portion-wise to the solution.

-

Monitor the reaction by TLC. The reduction is typically complete within 15-30 minutes.[8]

-

Upon completion, quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude N-Boc-L-alaninal.

-

The aldehyde is often used immediately in the next step due to potential instability and susceptibility to racemization.[9]

| Substrate | Reducing Agent | Yield (%) | Stereointegrity | Reference |

| Boc-valine Weinreb Amide | LiAlH₄ | 85 | >99% ee | [9] |

| Boc-phenylalanine (via CDI/DIBAL-H) | DIBAL-H | 88 | >99% ee | [9] |

Reaction with Organometallic Reagents (Ketone Synthesis)

The reaction of Weinreb amides with Grignard or organolithium reagents is a highly reliable method for ketone synthesis.[1][16] Similar to the reduction, the reaction proceeds through a stable chelated intermediate that prevents the common over-addition of a second equivalent of the nucleophile, which would otherwise lead to a tertiary alcohol.[1][3]

Caption: Mechanism of Weinreb amide reaction with organometallics.

Experimental Protocol: Reaction with a Grignard Reagent This is a generalized procedure. Specific conditions may vary depending on the Grignard reagent used.

Materials:

-

N-Boc-L-alanine Weinreb amide (1.0 equiv)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve N-Boc-L-alanine Weinreb amide in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

-

Slowly add the Grignard reagent solution dropwise to the stirred Weinreb amide solution.

-

Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting α-amino ketone by silica gel chromatography.

| Aryl Halide (for Grignard) | Weinreb Amide | Product | Yield (%) | Reference |

| 4-Bromo-N,N-dimethylaniline | Benzoyl Weinreb Amide | (4-(Dimethylamino)phenyl)(phenyl)methanone | 95 | [17] |

| 1-Bromo-4-(tert-butyl)benzene | 4-Methoxybenzoyl Weinreb Amide | (4-(tert-Butyl)phenyl)(4-methoxyphenyl)methanone | 94 | [17] |

Synthetic Utility Overview

N-Boc-L-alanine serves as the precursor to the Weinreb amide, which is a versatile intermediate for accessing chiral aldehydes and ketones. These products are crucial building blocks in pharmaceutical synthesis.

Caption: Synthetic pathways from N-Boc-L-alanine via its Weinreb amide.

Conclusion

N-Boc-L-alanine Weinreb amide is a robust and versatile synthetic intermediate. Its preparation is straightforward using standard coupling techniques, and its true value is realized in its predictable and high-yielding conversions to chiral aldehydes and ketones. The N-methoxy-N-methylamide functionality provides a unique mechanism to avoid over-addition of strong nucleophiles, a common challenge in organic synthesis. For researchers in drug discovery and development, mastering the chemistry of Weinreb amides provides a reliable method for the synthesis of key structural motifs found in a vast number of biologically active molecules.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 9. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]

- 12. N-Boc-L-alanine, 98+% 5 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

The Enduring Stability of the Weinreb Amide: A Deep Dive into the Theoretical Basis of the Weinreb Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones and aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes the pervasive issue of over-addition often encountered with the use of highly reactive organometallic reagents and more traditional acylating agents like esters and acid chlorides.[3][4] The key to this selectivity lies in the remarkable stability of a unique tetrahedral intermediate, a feature that has been the subject of extensive theoretical and experimental investigation. This in-depth technical guide explores the core principles underpinning the stability of the Weinreb ketone synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Chelation-Controlled Mechanism: A Shield Against Over-addition

The fundamental principle governing the success of the Weinreb ketone synthesis is the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of an organometallic reagent (e.g., Grignard or organolithium reagents) to a Weinreb-Nahm amide (N-methoxy-N-methylamide).[3][5] This intermediate is stabilized by the coordination of the metal cation to both the newly formed anionic oxygen of the carbonyl group and the oxygen atom of the N-methoxy group.[3] This chelation effectively sequesters the reactive intermediate, preventing its collapse to a ketone and subsequent reaction with a second equivalent of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[6] The ketone or aldehyde is only liberated upon acidic workup.[2]

While the concept of this stable intermediate was proposed by Weinreb and Nahm in their original publication, it was later confirmed by spectroscopic and kinetic analyses.[3] This inherent stability allows for a broad range of reaction conditions and tolerates a wide variety of functional groups within the substrate, making it a versatile tool in complex molecule synthesis.[3]

Visualizing the Pathway: Reaction Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow for the Weinreb ketone synthesis.

Caption: The reaction mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.

Caption: A generalized experimental workflow for the two-step Weinreb ketone synthesis.

Quantitative Insights into Intermediate Stability

While a definitive X-ray crystal structure of the chelated tetrahedral intermediate remains elusive due to its transient nature, computational studies using Density Functional Theory (DFT) have provided valuable quantitative insights into its stability. These studies allow for the calculation of bond lengths, bond angles, and the overall energetic stabilization imparted by chelation.

Table 1: Calculated Structural Parameters of a Model Chelated Intermediate

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O⁻ | 1.35 - 1.45 |

| C-N | 1.45 - 1.55 |

| C-R¹ | 1.50 - 1.60 |

| C-R² | 1.50 - 1.60 |

| O⁻---M⁺ | 1.90 - 2.10 |

| O(Me)---M⁺ | 2.00 - 2.20 |

| Bond Angles (°) | |

| O⁻-C-N | 105 - 115 |

| R¹-C-R² | 105 - 115 |

| O⁻-M⁺-O(Me) | 80 - 90 |

Note: These are representative values from DFT calculations on model systems and may vary depending on the specific substrates and metal cation.

The energetic benefit of chelation is significant. Computational studies have shown that the five-membered chelated intermediate is considerably more stable than its non-chelated counterpart.

Table 2: Calculated Stabilization Energies

| Comparison | Stabilization Energy (kcal/mol) |

| Chelated vs. Non-chelated Tetrahedral Intermediate | 10 - 20 |

This substantial stabilization energy explains the reluctance of the intermediate to collapse and undergo further reaction.

Spectroscopic and Kinetic Evidence

Although isolating the tetrahedral intermediate for conventional spectroscopic analysis is challenging, in situ techniques have provided evidence for its existence and stability.

Table 3: Spectroscopic Data Supporting the Chelated Intermediate

| Technique | Observation | Interpretation |

| In situ IR Spectroscopy | Disappearance of the Weinreb amide C=O stretch (~1660 cm⁻¹) and the absence of a new ketone C=O stretch (~1715 cm⁻¹) until workup. A broad absorption in the 1550-1600 cm⁻¹ region. | Formation of a species lacking a carbonyl double bond, consistent with the tetrahedral intermediate. The broad absorption is attributed to the C-O⁻ bond within the chelate. |

| ¹H and ¹³C NMR Spectroscopy | Significant upfield shifts of the N-methyl and N-methoxy proton and carbon signals upon addition of the organometallic reagent. The carbonyl carbon signal disappears. | Changes in the electronic environment consistent with the formation of the tetrahedral intermediate and chelation to the metal center. |

Kinetic studies comparing the addition of Grignard reagents to Weinreb amides and esters further underscore the unique stability of the Weinreb intermediate. The rate of addition to an ester is often comparable to the rate of addition to the initially formed ketone, leading to over-addition. In contrast, the addition to a Weinreb amide is significantly faster than any subsequent reaction of the stable intermediate.

Table 4: Comparative Reaction Rates

| Reaction | Relative Rate Constant (k_rel) |

| R-MgX + Ester → Ketone | 1 |

| R-MgX + Ketone → Tertiary Alcohol | ~1-10 |

| R-MgX + Weinreb Amide → Intermediate | >>10 |

| Intermediate → Ketone (without workup) | Very Slow |

Experimental Protocols

The successful execution of the Weinreb ketone synthesis relies on carefully controlled experimental procedures. Below are detailed methodologies for the key steps.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using BOP Reagent

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a common and effective coupling reagent for the formation of Weinreb amides from carboxylic acids.[7]

Materials:

-

Carboxylic acid (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

-

BOP reagent (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM or THF at 0 °C under an inert atmosphere, add DIPEA (3.0 equiv) dropwise.

-

Add the BOP reagent (1.1 equiv) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

Materials:

-

Weinreb amide (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C (or -78 °C for more sensitive substrates).

-

Add the Grignard reagent (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Conclusion

The stability of the tetrahedral intermediate in the Weinreb ketone synthesis is a direct consequence of a robust, five-membered chelate structure. This chelation, supported by a wealth of computational, spectroscopic, and kinetic data, effectively prevents the over-addition of organometallic reagents, making the Weinreb-Nahm synthesis a highly reliable and versatile method for the preparation of ketones and aldehydes. For researchers in drug development and complex molecule synthesis, a thorough understanding of this theoretical basis is paramount for the strategic design and successful execution of synthetic routes. The detailed protocols provided herein offer a practical guide for the implementation of this powerful transformation in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. utd-ir.tdl.org [utd-ir.tdl.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of N,O-Dimethylhydroxylamine in Weinreb Amide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its remarkable stability and unique reactivity profile, allowing for the controlled formation of ketones and aldehydes from highly reactive organometallic reagents, address a fundamental challenge in selective C-C bond formation. Central to the synthesis of these versatile intermediates is N,O-dimethylhydroxylamine. This technical guide provides an in-depth exploration of the role of N,O-dimethylhydroxylamine in the preparation of Weinreb amides, detailing reaction mechanisms, offering a comparative analysis of synthetic protocols, and presenting its applications in complex molecule synthesis.

Introduction: The Weinreb Amide Advantage

The synthesis of ketones through the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to common acylating agents like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[1] The Weinreb-Nahm ketone synthesis, first reported in 1981, elegantly circumvents this issue through the use of a special N,O-dimethylhydroxylamine-derived amide, now famously known as the Weinreb amide.[2]

The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3] This intermediate prevents the collapse of the carbonyl group and subsequent second addition of the nucleophile.[4] Upon acidic workup, the intermediate readily breaks down to afford the desired ketone in high yield.[5] N,O-dimethylhydroxylamine, typically used as its hydrochloride salt for easier handling, is the critical building block for creating this powerful synthetic tool.[1]

The Mechanism of Weinreb Amide Formation and Subsequent Reaction

The formation of a Weinreb amide involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. The subsequent reaction with an organometallic reagent proceeds through a distinct, stabilized intermediate.

Formation of the Weinreb Amide

The synthesis of a Weinreb amide begins with the activation of a carboxylic acid, which can then react with N,O-dimethylhydroxylamine. Various coupling agents and starting materials can be employed, each with its own advantages.

Reaction with Organometallic Reagents: The Chelation-Controlled Mechanism

The utility of the Weinreb amide is most evident in its reaction with organometallic reagents. The N-methoxy group plays a crucial role in stabilizing the tetrahedral intermediate through chelation with the metal ion (e.g., Li⁺ or MgX⁺).[3] This prevents the elimination of the alkoxy group and the subsequent over-addition of the organometallic reagent.

Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.

Experimental Protocols for Weinreb Amide Synthesis

The preparation of Weinreb amides can be achieved from various starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a common and versatile approach, typically requiring a coupling agent to activate the carboxylic acid.

Carbodiimides are widely used coupling reagents in amide bond formation. 1,1'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this transformation.[4]

Typical Experimental Protocol (CDI): To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) is added CDI (1.1 equiv) at room temperature. The reaction is stirred for approximately 45 minutes, during which CO₂ evolution is observed. N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) is then added, and the mixture is stirred for several hours until completion. The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.[6]

The combination of triphenylphosphine (PPh₃) and iodine provides a mild and efficient method for the synthesis of Weinreb amides from carboxylic acids.[7]

Typical Experimental Protocol (PPh₃/I₂): To a solution of iodine (1.0 mmol) in dry dichloromethane at 0 °C is added triphenylphosphine (1.0 mmol). After stirring for 5 minutes, the carboxylic acid (1.0 mmol) is added, followed by the dropwise addition of a base such as diisopropylethylamine (iPr₂NEt) (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol). The reaction is allowed to warm to room temperature and stirred until completion.[7]

From Acid Chlorides

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is one of the most direct methods for preparing Weinreb amides.[4]

Typical Experimental Protocol: The acid chloride (1.0 equiv) is dissolved in a suitable solvent like dichloromethane. To this solution, N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equiv) and a base such as pyridine or triethylamine (2.2 equiv) are added at 0 °C. The reaction is typically stirred for a few hours before workup.

From Esters

Esters can be converted to Weinreb amides using organoaluminum reagents, such as trimethylaluminum (AlMe₃).[3]

Typical Experimental Protocol (AlMe₃): To a solution of the amine (in this case, N,O-dimethylhydroxylamine hydrochloride) in a solvent like 1,2-dichloroethane under an inert atmosphere, a solution of AlMe₃ is added dropwise. After stirring, the ester is added, and the mixture is refluxed. Upon completion, the reaction is carefully quenched with an acidic solution.[8]

Quantitative Data on Weinreb Amide Synthesis

The efficiency of Weinreb amide synthesis is highly dependent on the chosen method and the nature of the substrate. The following tables summarize representative yields and reaction conditions for various synthetic routes.

| Starting Material | Coupling/Activating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-furoic acid | 1,1'-Carbonyldiimidazole (CDI) | - | Dichloromethane | 6 | 70 | [6] |

| Benzoic Acid | PPh₃/I₂ | iPr₂NEt | Dichloromethane | - | 95 | [7] |

| Nα-Boc-amino acids | CPI-Cl | DIPEA | Dichloromethane | 1-2 | 75-92 | [1] |

| Various Carboxylic Acids | POCl₃ | DIPEA | Dichloromethane | - | ~87 | [9] |

| N-acylbenzotriazoles | - | Triethylamine | THF | 24 | 73-97 | [10] |

| Aromatic/Aliphatic Acids | P[NMe(OMe)]₃ | - | Toluene | - | >90 | [11] |

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Starting Material | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Pentenoic acid chloride | N,O-dimethylhydroxylamine HCl | Pyridine | Dichloromethane | 2 | - | [4] |

| Various Acid Chlorides | N,O-dimethylhydroxylamine HCl | Pyridine | Dichloromethane | - | High | [12] |

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | AlMe₃ | 1,2-dichloroethane | 2 | High | [8] |

| N-[(R)-(+)-α-methylbenzyl]-2(S)-aziridinecarboxylic acid menthol ester | AlMe₃ | Dichloromethane | - | Excellent | [3] |

Table 3: Synthesis of Weinreb Amides from Esters

Workflow and Applications in Drug Development

The synthesis of a Weinreb amide is often a critical step in a longer synthetic sequence, particularly in the development of pharmaceutical agents.

Caption: General synthetic workflow involving Weinreb amides.

Synthesis of Ketones and Aldehydes

As highlighted, the primary application of Weinreb amides is in the synthesis of ketones and aldehydes. The mild conditions and high yields make this a preferred method in many multi-step syntheses.

Directing Group for C-H Functionalization

More recently, the Weinreb amide functionality has been employed as an effective directing group in transition metal-catalyzed C-H activation and functionalization reactions. This allows for the regioselective introduction of substituents, which is a powerful strategy for the late-stage modification of drug candidates.

Role in Total Synthesis and Drug Discovery

The reliability of the Weinreb amide methodology has led to its widespread use in the total synthesis of complex natural products and in the preparation of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of macrosphelides A and B, amphidinolide J, and spirofungins A and B.[12]

Conclusion

N,O-dimethylhydroxylamine is a cornerstone reagent in modern organic synthesis, enabling the facile preparation of Weinreb amides. These amides provide a robust and versatile solution to the long-standing problem of over-addition in reactions with organometallic reagents. The ability to reliably synthesize ketones and aldehydes under mild conditions has cemented the role of the Weinreb amide in academic research, process chemistry, and drug development. For researchers and scientists, a thorough understanding of the various protocols for Weinreb amide formation is essential for the strategic design of efficient and selective synthetic routes toward complex molecular targets. The continued development of new and improved methods for their synthesis will undoubtedly expand their utility and impact in the chemical sciences.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 5. peptide.com [peptide.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

The Weinreb-Nahm Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry

Published: December 8, 2025

Affiliation: Google Research

Abstract

The Weinreb-Nahm ketone synthesis, a robust and highly selective method for the formation of ketones and aldehydes, has become an indispensable tool in the arsenal of synthetic organic chemists. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction addresses a fundamental challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of the Weinreb-Nahm synthesis. It offers detailed experimental protocols for the preparation of the key N-methoxy-N-methylamide (Weinreb-Nahm amide) intermediates and their subsequent conversion to ketones. Furthermore, this document presents quantitative data on reaction yields and includes detailed diagrams to illustrate the reaction pathways and experimental workflows, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: A Historical Perspective

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, was often a low-yielding endeavor. The primary obstacle was the propensity for the initially formed ketone to undergo a second nucleophilic attack, leading to the formation of a tertiary alcohol as a significant byproduct.[3] Controlling the stoichiometry of the organometallic reagent proved challenging and often ineffective.

In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University reported a novel and elegant solution to this long-standing problem.[2] Their approach involved the use of a unique acylating agent, the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide. They demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the corresponding ketones in high yields, with no detectable formation of the over-addition alcohol product, even when an excess of the organometallic reagent was used.[2] This discovery revolutionized a corner of organic synthesis and has since been widely adopted in the synthesis of complex molecules, including numerous natural products.[1]

The Reaction Mechanism: The Key to Selectivity

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition of the organometallic reagent to the Weinreb-Nahm amide. This stability is attributed to the formation of a five-membered chelate ring involving the metal cation (Li⁺ or MgX⁺), the carbonyl oxygen, and the oxygen of the N-methoxy group.[1][4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This prevents the premature formation of the highly reactive ketone in the presence of the organometallic reagent, thus precluding the second addition.

Below is a diagram illustrating the accepted mechanism of the Weinreb-Nahm ketone synthesis.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Preparation of Weinreb-Nahm Amides

The versatility of the Weinreb-Nahm ketone synthesis is enhanced by the numerous methods available for the preparation of the requisite N-methoxy-N-methylamides from common starting materials such as carboxylic acids, acid chlorides, and esters.

From Acid Chlorides (The Original Method)

The original method reported by Weinreb and Nahm involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine.[2]

Experimental Protocol:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C is slowly added pyridine (2.2 equivalents).

-

A solution of the acid chloride (1.0 equivalent) in CH₂Cl₂ is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 1-3 hours.

-

The reaction mixture is then washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the Weinreb-Nahm amide, which can be purified by distillation or chromatography if necessary.

From Carboxylic Acids using Coupling Reagents

A more direct and often milder approach involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of peptide coupling reagents.

Experimental Protocol using 1,1'-Carbonyldiimidazole (CDI):

-

To a stirred solution or suspension of the carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) is added 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. The evolution of CO₂ is observed.

-

The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the acylimidazolide intermediate.

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) is then added to the reaction mixture, followed by a base such as triethylamine or pyridine (1.1 equivalents).

-

The reaction is stirred at room temperature for 2-12 hours.

-

The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the Weinreb-Nahm amide.

The Weinreb-Nahm Ketone Synthesis: The Core Reaction

The key step of the synthesis is the reaction of the Weinreb-Nahm amide with an organometallic reagent.

Experimental Protocol for Reaction with a Grignard Reagent:

-

A solution of the Weinreb-Nahm amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C or -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The Grignard reagent (1.1-1.5 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at the same temperature for 1-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N HCl.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude ketone can be purified by flash column chromatography or distillation.

Quantitative Data: Reaction Yields

The following tables summarize the yields for the preparation of various Weinreb-Nahm amides and their subsequent conversion to ketones, demonstrating the broad scope and high efficiency of this methodology.

Table 1: Synthesis of Various Weinreb-Nahm Amides

| Carboxylic Acid Derivative | Coupling Method | Product Weinreb-Nahm Amide | Yield (%) |

| Benzoyl chloride | Pyridine | N-methoxy-N-methylbenzamide | 95 |

| Cyclohexanecarbonyl chloride | Pyridine | N-methoxy-N-methylcyclohexanecarboxamide | 92 |

| Phenylacetyl chloride | Pyridine | N-methoxy-N-methyl-2-phenylacetamide | 98 |

| 5-Bromo-2-furoic acid | CDI | 5-Bromo-N-methoxy-N-methylfuran-2-carboxamide | 70 |

| N-Cbz-L-proline | DCC/HOBt | N-Cbz-N'-methoxy-N'-methyl-L-prolinamide | 85 |

Data compiled from various sources, including the original 1981 Weinreb-Nahm paper and subsequent publications.

Table 2: Synthesis of Ketones from Weinreb-Nahm Amides

| Weinreb-Nahm Amide | Organometallic Reagent | Product Ketone | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92 |

| N-methoxy-N-methylbenzamide | Methylmagnesium iodide | Acetophenone | 87 |

| N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | Phenyl cyclohexyl ketone | 85 |

| N-methoxy-N-methyl-2-phenylacetamide | Methylmagnesium bromide | 1-Phenyl-2-propanone | 89 |

| N-methoxy-N-methyl-3-phenylpropanamide | Phenyllithium | 1,4-Diphenyl-2-butanone | 78 |

| N-methoxy-N-methyl-(E)-2-hexenamide | Methyllithium | (E)-3-Hepten-2-one | 82 |

Data adapted from the original 1981 publication by S. Nahm and S. M. Weinreb.[2]

Scope and Limitations

The Weinreb-Nahm ketone synthesis is renowned for its broad substrate scope and functional group tolerance. A wide variety of aliphatic, aromatic, and heterocyclic Weinreb-Nahm amides can be employed. The organometallic reagent can be a Grignard reagent, an organolithium reagent, or even organocuprates. The reaction tolerates a range of functional groups, including esters, amides, ethers, silyl ethers, and protected amines.

One limitation is that highly acidic protons elsewhere in the molecule can be deprotonated by the organometallic reagent, requiring the use of excess reagent or a protection strategy. Sterically hindered Weinreb-Nahm amides or organometallic reagents may lead to slower reaction rates and lower yields.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow of the Weinreb-Nahm ketone synthesis and the logical relationship between the key components of the reaction.

Caption: Experimental workflow of the Weinreb-Nahm ketone synthesis.

Caption: Logical relationships in the Weinreb-Nahm synthesis.

Conclusion

The Weinreb-Nahm ketone synthesis stands as a testament to the power of rational reaction design in overcoming fundamental challenges in organic chemistry. Its discovery more than four decades ago provided a reliable and general method for the preparation of ketones and aldehydes, and it continues to be a workhorse reaction in both academic and industrial laboratories. The key to its success, the formation of a stable, chelated tetrahedral intermediate, is a classic example of harnessing reaction mechanism to achieve high selectivity. This technical guide has provided a comprehensive overview of this important transformation, from its historical roots to its practical application, and serves as a valuable resource for any scientist engaged in the art and science of chemical synthesis.

References

Methodological & Application

Synthesis of Boc-Ala-NMe(OMe): A Detailed Protocol for Drug Discovery and Development

Abstract